molecular formula C34H29NO6 B557680 Fmoc-D-Glu-Ofm CAS No. 252049-17-5

Fmoc-D-Glu-Ofm

Cat. No. B557680
M. Wt: 547.6 g/mol
InChI Key: YDZLVLICRXQATH-WJOKGBTCSA-N
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Scientific Research Applications

  • Field : Biofunctional Material Fabrication

    • Application : The self-assembly of Fmoc-dipeptides, including Fmoc-D-Glu-Ofm, can be used to fabricate various biofunctional hydrogel materials .
    • Method : These hydrogel materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
    • Results : The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
  • Field : Biomedical Applications

    • Application : Fmoc-derivatized cationic hexapeptides, which could include Fmoc-D-Glu-Ofm, have potential applications in biomedicine .
    • Method : These peptides self-assemble and gel in aqueous solution, a process investigated using a set of biophysical techniques .
    • Results : Among the Fmoc-derivatives of these peptides, the Fmoc-K3 hydrogel was found to be the most rigid (G’ = 2526 Pa) and could fully support cell adhesion, survival, and duplication .
  • Field : pH-Controlled Ambidextrous Gelation

    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
    • Method : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Field : Peptide Synthesis

    • Application : Fmoc-Glu (OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences .
    • Method : This application involves the use of Fmoc-Glu (OtBu)-OH in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides .
    • Results : This method allows for the efficient and rapid synthesis of peptides, which can be used in a variety of scientific research applications .
  • Field : Self-Supporting Hydrogels for Biomedical Applications

    • Application : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which could include Fmoc-D-Glu-Ofm, has been proposed as a scaffold for bioprinting applications .
    • Method : The peptides self-assemble and gel in aqueous solution. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
    • Results : Among the Fmoc-derivatives of these peptides, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Field : pH-Controlled Ambidextrous Gelation

    • Application : An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
    • Method : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Future Directions

The Fmoc group, including in Fmoc-D-Glu-Ofm, has many beneficial attributes that allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world4.


Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZLVLICRXQATH-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu-Ofm

CAS RN

252049-17-5
Record name 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252049-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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